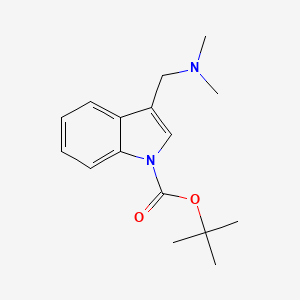![molecular formula C17H12N4 B11848475 1,3-Diphenyl-1H-pyrazolo[3,4-D]pyrimidine CAS No. 77746-92-0](/img/structure/B11848475.png)
1,3-Diphenyl-1H-pyrazolo[3,4-D]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Diphenyl-1H-pyrazolo[3,4-D]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research This compound is known for its unique structural features, which include a fused pyrazole and pyrimidine ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diphenyl-1H-pyrazolo[3,4-D]pyrimidine typically involves the condensation of appropriate pyrazole and pyrimidine precursors. One common method involves the reaction of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with formic acid and hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then dehydrated using orthophosphoric acid to yield 1,3-diphenyl-1H-pyrazole-4-carbonitrile, which can be further cyclized to form the desired pyrazolo[3,4-D]pyrimidine compound .
Industrial Production Methods
Industrial production methods for this compound often involve scalable and cost-effective synthetic routes. These methods prioritize high yield, atom efficiency, and the use of environmentally friendly reagents. One-pot synthesis techniques, such as the use of microwave-assisted or grinding methods, are commonly employed to enhance reaction efficiency and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Diphenyl-1H-pyrazolo[3,4-D]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced derivatives with altered electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrazolo[3,4-D]pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced compounds, and substituted pyrazolo[3,4-D]pyrimidines with diverse functional groups .
Wissenschaftliche Forschungsanwendungen
1,3-Diphenyl-1H-pyrazolo[3,4-D]pyrimidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 1,3-Diphenyl-1H-pyrazolo[3,4-D]pyrimidine involves its interaction with molecular targets such as CDK2. The compound binds to the active site of CDK2, inhibiting its activity and leading to cell cycle arrest and apoptosis in cancer cells. Molecular docking studies have shown that the compound forms essential hydrogen bonds with key amino acid residues in the CDK2 active site, contributing to its inhibitory activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar fused ring system but differ in the position of the nitrogen atoms and the presence of additional substituents.
1,3-Diphenyl-1H-pyrazole-4-carbonitrile: A precursor in the synthesis of 1,3-Diphenyl-1H-pyrazolo[3,4-D]pyrimidine, with similar structural features but different reactivity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines: These compounds have an additional triazole ring fused to the pyrazolo[3,4-D]pyrimidine core, offering unique biological activities.
Uniqueness
This compound is unique due to its specific structural arrangement and the presence of phenyl groups, which enhance its chemical stability and biological activity. Its ability to selectively inhibit CDK2 and induce apoptosis in cancer cells sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
77746-92-0 |
|---|---|
Molekularformel |
C17H12N4 |
Molekulargewicht |
272.30 g/mol |
IUPAC-Name |
1,3-diphenylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C17H12N4/c1-3-7-13(8-4-1)16-15-11-18-12-19-17(15)21(20-16)14-9-5-2-6-10-14/h1-12H |
InChI-Schlüssel |
QIIWOPAYXIJGMJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NN(C3=NC=NC=C23)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Bromo-2-[(1R)-1-hydroxyethyl]-4H-1-benzopyran-4-one](/img/structure/B11848404.png)
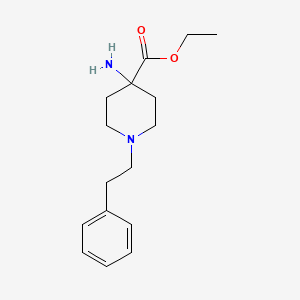
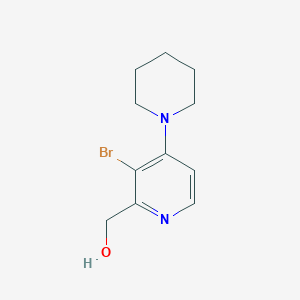

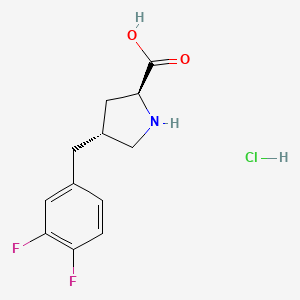
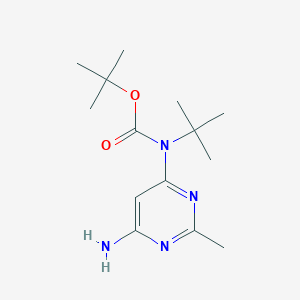
![3-methyl-1-phenyl-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one](/img/structure/B11848448.png)
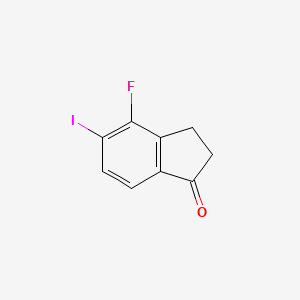

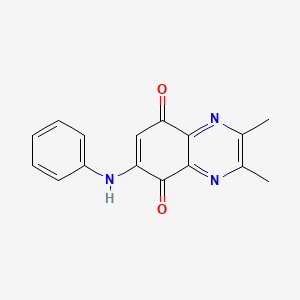
![3-(Naphthalen-2-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B11848471.png)
